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4,5-Dehydro-Capsaicin -

4,5-Dehydro-Capsaicin

Catalog Number: EVT-13557569
CAS Number:
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,5-Dehydro-Capsaicin is a chemical compound related to capsaicin, the active component responsible for the heat in chili peppers. This compound is part of the vanilloid family, which includes other compounds like dihydrocapsaicin and nordihydrocapsaicin. It is primarily derived from the Capsicum species, particularly from hot pepper varieties. The compound's structure and properties make it significant in both culinary and medicinal contexts.

Source

4,5-Dehydro-Capsaicin can be sourced from Capsicum fruits, where it occurs naturally alongside other capsaicinoids. These compounds are biosynthesized in the fruit through a series of enzymatic reactions involving phenylalanine and fatty acids, contributing to the pungency and flavor profile of peppers .

Classification

4,5-Dehydro-Capsaicin is classified as an alkaloid and more specifically as a capsaicinoid. It is characterized by its long hydrophobic carbon chain and polar amide group, which contribute to its solubility properties and biological activity .

Synthesis Analysis

Methods

The synthesis of 4,5-Dehydro-Capsaicin can be achieved through various methods:

  1. Natural Extraction: This involves extracting the compound directly from Capsicum fruits using organic solvents like ethanol or acetone.
  2. Chemical Synthesis: Laboratory synthesis can be performed through organic reactions that modify existing capsaicinoids or through total synthesis from simpler organic molecules.

Technical Details

The extraction process typically involves:

  • Drying the pepper fruits.
  • Grinding them into a powder.
  • Using solvent extraction techniques to isolate the capsaicinoids.

In synthetic approaches, reactions may include:

  • Electrophilic substitutions on aromatic rings.
  • Oxidation and reduction processes to modify the functional groups present in capsaicinoids .
Molecular Structure Analysis

Structure

The molecular structure of 4,5-Dehydro-Capsaicin can be represented as follows:

  • Molecular Formula: C18H27NO3
  • Molecular Weight: Approximately 303.42 g/mol
  • Structural Features: The compound features a benzene ring with a long aliphatic chain and an amide functional group, similar to capsaicin but with specific double bonds that differentiate it chemically.

Data

The melting point of 4,5-Dehydro-Capsaicin is similar to that of capsaicin, typically around 62–65 °C. It is fat-soluble but not soluble in water, making it suitable for various applications in food and pharmaceuticals .

Chemical Reactions Analysis

Reactions

4,5-Dehydro-Capsaicin can undergo several chemical reactions:

  1. Oxidation: It can be oxidized to form quinones or other reactive intermediates.
  2. Reduction: Reduction reactions can revert it back to capsaicin or other derivatives.
  3. Electrophilic Substitution: The aromatic ring can participate in electrophilic substitutions with reagents like bromine or nitric acid.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) .
Mechanism of Action

Process

The mechanism of action for 4,5-Dehydro-Capsaicin primarily involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. This receptor is responsible for detecting heat and pain stimuli.

Data

Upon binding to TRPV1, 4,5-Dehydro-Capsaicin activates the receptor, leading to an influx of calcium ions into sensory neurons. This process results in the sensation of heat or pain associated with spicy foods . The activation threshold for TRPV1 is influenced by factors such as temperature and pH levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid, off-white in color.
  • Melting Point: 62–65 °C.
  • Solubility: Soluble in organic solvents like ethanol and acetone; insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in oxidation-reduction reactions and electrophilic substitutions due to its functional groups .
Applications

Scientific Uses

4,5-Dehydro-Capsaicin has several applications:

  1. Pharmaceuticals: Used in topical analgesics due to its pain-relieving properties.
  2. Food Industry: Employed as a flavoring agent in spicy foods and sauces.
  3. Research: Studied for its potential anti-inflammatory and anticancer properties due to its ability to modulate pain pathways and influence cellular signaling .
Biosynthesis and Molecular Biology

Enzymatic Pathways in Capsaicinoid Biosynthesis

4,5-Dehydrocapsaicin belongs to the capsaicinoid family, characterized by a vanillylamine group linked to a fatty acid chain. Its biosynthesis shares core steps with capsaicin but diverges in the formation of its unsaturated fatty acid moiety. The process begins with the condensation of vanillylamine (from phenylpropanoid metabolism) and 8-methyl-6-nonenoic acid (from branched-chain fatty acid synthesis). The enzyme acyltransferase (AT, encoded by Pun1) catalyzes this amide bond formation [2] [6]. Crucially, 4,5-Dehydrocapsaicin features a trans-double bond between C4 and C5, introduced by a specialized Δ4,5 desaturase acting on the 8-methylnonanoic acid precursor prior to condensation [5] [9].

Table 1: Key Enzymes in 4,5-Dehydrocapsaicin Biosynthesis

EnzymeGeneFunctionPrecursorProduct
Putative aminotransferasepAMTConverts vanillin to vanillylamineVanillinVanillylamine
AcyltransferasePun1Condenses vanillylamine with fatty acyl-CoAVanillylamine, Acyl-CoACapsaicinoid
Δ4,5 desaturaseUnknownIntroduces C4-C5 double bond8-Methylnonanoic acid8-Methyl-6-nonenoic acid
Ketoacyl-ACP synthaseKasElongates fatty acid chainMalonyl-ACPβ-Ketoacyl-ACP

Role of Phenylpropanoid and Fatty Acid Metabolic Crosstalk

The biosynthesis of 4,5-Dehydrocapsaicin requires precise coordination between two metabolic pathways:

  • Phenylpropanoid Pathway: Generates the vanillyl group. Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to cinnamic acid, followed by hydroxylation and methylation steps involving cinnamate-4-hydroxylase (C4H) and caffeic acid-O-methyltransferase (CCoAOMT) to yield vanillin. Vanillin is then transaminated to vanillylamine by pAMT [2] [6].
  • Branched-Chain Fatty Acid Pathway: Produces the unsaturated acyl chain. Valine serves as the precursor for 8-methylnonanoic acid via branched-chain aminotransferase (BCAT) and dehydrogenase (IVD). The signature double bond is introduced by a plastid-localized desaturase distinct from those in capsaicin/dihydrocapsaicin pathways [5] [9].

Metabolite channeling occurs in placental epidermal cells, where vesicle-localized enzymes ensure spatial proximity of intermediates. Transcriptomic studies reveal synchronized upregulation of PAL, CCoAOMT, and Kas genes during peak capsaicinoid accumulation (40–50 days post-anthesis) [6] [7].

Genetic Regulation of Vanillylamine Synthase Activity

Vanillylamine synthesis is the critical commitment step for all capsaicinoids. The enzyme pAMT (vanillylamine synthase) strictly regulates flux into 4,5-Dehydrocapsaicin:

  • pAMT expression is tissue-specific, confined to placental parenchyma cells, and peaks during early fruit development [6] [8].
  • Promoter analysis reveals binding sites for MYB and bHLH transcription factors that respond to developmental and environmental cues (e.g., water stress upregulates pAMT) [3] [8].
  • In non-pungent varieties (e.g., Capsicum cv. CH-19 Sweet), frameshift mutations in pAMT abolish vanillylamine production, redirecting precursors toward capsiate (a non-pungent ester) via cinnamyl alcohol dehydrogenase (CAD)-mediated reduction of vanillin to vanillyl alcohol [8] [10].

Table 2: Genetic Modifiers of Vanillylamine Synthase Activity

RegulatorTypeEffect on pAMTConsequence for 4,5-Dehydrocapsaicin
CaMYB31Transcription factorUpregulates during fruit developmentIncreases vanillylamine flux
pAMT allele (Himo)Mutant geneG316R substitution → loss of functionAbolishes biosynthesis
CAD1Competing enzymeConverts vanillin to vanillyl alcoholReduces vanillylamine availability

Comparative Analysis with Capsaicin and Dihydrocapsaicin Biosynthetic Networks

4,5-Dehydrocapsaicin shares biosynthetic machinery with capsaicin (CAP) and dihydrocapsaicin (DHC) but exhibits key distinctions:

  • Fatty Acid Tail Modifications:
  • CAP/DHC use 8-methylnonanoic acid (DHC is saturated; CAP has a Δ6,7 trans-double bond).
  • 4,5-Dehydrocapsaicin requires Δ4,5 desaturation, likely catalyzed by a FAD-linked desaturase distinct from the Δ6 desaturase in CAP [5] [9].
  • Enzyme Kinetics: In vitro assays show recombinant Pun1 acyltransferase has 30% lower catalytic efficiency (kcat/Km) for 8-methyl-6-nonenoic acid than for CAP/DHC precursors [9].
  • Spatial-Temporal Accumulation: In Capsicum frutescens ‘Guijiangwang’, 4,5-Dehydrocapsaicin peaks later than CAP/DHC (50 vs. 40 DAP), suggesting distinct regulatory checkpoints [6].

Properties

Product Name

4,5-Dehydro-Capsaicin

IUPAC Name

(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6-

InChI Key

QHRKXNFUKSSHEC-LMJRQTCTSA-N

Canonical SMILES

CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC

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